molecular formula C28H32O6 B12430326 Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside

Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside

Cat. No.: B12430326
M. Wt: 464.5 g/mol
InChI Key: ZNKMCQRFDSVZAX-RKFAPSRVSA-N
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Description

Table 1: Key NMR Assignments

Proton Chemical Shift (δ, ppm) Multiplicity
H-1 4.35 Doublet
H-2 3.80 Triplet
H-3 3.70 Multiplet
H-4 3.50 Multiplet
H-5 3.40 Multiplet
H-6a/b 4.50–4.70 AB system

Properties

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol

InChI

InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)26(32-18-22-13-7-3-8-14-22)25(29)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28-/m1/s1

InChI Key

ZNKMCQRFDSVZAX-RKFAPSRVSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Traditional Benzylation Strategies

Direct Benzylation Using Sodium Hydride and Benzyl Chloride

The foundational approach for synthesizing methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside involves sequential benzylation of methyl α-D-glucopyranoside. Koto et al. first demonstrated this method by reacting methyl glucoside with excess benzyl chloride (BnCl) in the presence of sodium hydride (NaH) at elevated temperatures (100°C). However, this method suffers from poor regioselectivity, yielding a mixture of 3-OH (2 ), 4-OH (3 ), and per-benzylated (4 ) derivatives. For instance, benzylation of 10.1 g (52 mmol) of methyl α-D-glucopyranoside with 100 mL (869 mmol) of BnCl and 5.24 g (131 mmol) of NaH at 105°C for 3 hours produced 2 (3-OH) as the major product (61% yield) alongside 3 (4-OH) and 4 (5%).

Key Limitations:
  • Regioselectivity Challenges : Competing benzylation at C-3 and C-4 positions necessitates chromatographic separation.
  • Hazardous Solvents : Reliance on dichloromethane and pyridine for workup and purification raises safety concerns.

Benzylidene Acetal-Mediated Protection

To improve regioselectivity, a benzylidene acetal-protected intermediate is often employed. Methyl 4,6-O-benzylidene-α-D-glucopyranoside (2 ) is synthesized by reacting methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal under acidic conditions. Subsequent benzylation of the remaining 2- and 3-hydroxyl groups using benzyl bromide (BnBr) and NaH in dry DMF yields methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside (3 ). Deprotection of the benzylidene group is achieved via hydrogenolysis or acid hydrolysis. For example, treatment of 3 with trifluoroacetic acid (TFA) and triethylsilane (TES) in dichloromethane (DCM) selectively removes the 4,6-benzylidene group, yielding the target compound in 29% yield.

Regioselective Approaches

Acylation-Purification-Deacylation Sequence

An improved method addresses Koto’s regioselectivity issues by introducing a benzoylation step. After initial benzylation, the mixture of 2 and 3 is treated with benzoyl chloride (BzCl) and DMAP in pyridine, converting free hydroxyl groups to benzoates (5 and 6 ). Column chromatography separates 5 (3-O-benzoyl) and 6 (4-O-benzoyl), with subsequent deacylation using methanolic ammonia restoring the hydroxyl groups. This method achieves 71% yield for 5 and 15% for 6 , significantly enhancing purity.

Reaction Conditions :

  • Benzoylation: 50°C, 2.5 hours, pyridine.
  • Deacylation: Methanol, ammonium chloride, 20°C.

Thioglycoside Activation

Alternative routes utilize thioglycosides as glycosyl donors. Phenyl 2,3,4,5-tetra-O-benzyl-1-thio-β-D-glucopyranoside is activated with trifluoromethylsulfonic anhydride (Tf2O) and 2,4,6-tri-tert-butylpyridine (TTBP) in DCM at -40°C. Subsequent methanolysis yields methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside, which is selectively deprotected at C-4 to afford the target compound. This method achieves 91% yield under optimized conditions.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Advantages Limitations
Direct Benzylation BnCl, NaH, 100°C 61 Simple setup Poor regioselectivity, hazardous solvents
Benzylidene Acetal BnBr, NaH, DMF; TFA/TES 29 Selective deprotection Low yield, multi-step
Acylation-Deacylation BzCl, DMAP, pyridine; NH4Cl/Zn 71 High purity, improved separation Additional steps, solvent waste
Thioglycoside Tf2O, TTBP, DCM; MeOH 91 High yield, regioselective Expensive reagents, low scalability

Mechanistic Insights and Optimization

Role of Base in Benzylation

Sodium hydride (NaH) serves as a strong base, deprotonating hydroxyl groups and facilitating nucleophilic attack on BnCl. However, its exothermic reaction with BnCl requires careful temperature control. Alternatives like potassium carbonate (K2CO3) in DMF offer milder conditions but lower yields.

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing intermediates. For example, DMF increases the solubility of NaH and BnBr, improving benzylation efficiency. Conversely, non-polar solvents (toluene) reduce side reactions during deprotection.

Scientific Research Applications

While the search results do not directly focus on the applications of "Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside," they do provide some context regarding its synthesis and use as a building block in glycosylation refinement studies . This compound, as well as other similar compounds, are useful in creating model substrates resembling structures in lignin-carbohydrate complexes .

Synthesis and Use in Glycosylation Studies

  • Building Block: Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside is a building block routinely synthesized by many research groups for glycosylation refinement studies .
  • Synthesis Example: Methyl glucoside can be converted into methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside in one step with a 61% yield . This is achieved through controlled heating with neat BnCl in the presence of NaH added portionwise .
  • Alternative Synthesis: An indirect method for the synthesis of 2-deoxyglycosides with an exclusive β-configuration involves the use of glucosyl and galactosyl .

Use as Model Substrates

  • Lignin-Carbohydrate Complex Research: Model substrates that resemble structures in lignin-carbohydrate complexes are synthesized and potentially used in enzymatic studies. Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside is a potential model substrate .
  • Enzymatic Studies: These model substrates can potentially be employed in enzymatic studies .

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The benzyl groups provide steric hindrance and protect the glucopyranoside from premature degradation, allowing it to reach its target sites effectively. The compound can modulate enzyme activity by acting as a competitive inhibitor or substrate analog, thereby influencing metabolic pathways.

Comparison with Similar Compounds

Methyl 2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranoside

Key Differences :

  • Reactivity: The fully protected structure is less reactive as a glycosyl acceptor but serves as a stable glycosyl donor. The absence of a free 4-OH limits its utility in regioselective glycosylations at this position .
  • Applications : Used in synthesizing fully protected disaccharides or as a precursor for deprotection studies.

Spectral Comparison :

  • 1H NMR: Signals for benzyl protons (δ 7.2–7.4 ppm) and anomeric proton (δ 4.5–5.5 ppm) overlap with those of the tri-O-benzyl analog. The tetra-O-benzyl derivative lacks a downfield-shifted 4-OH signal (~δ 2.5–3.5 ppm) due to full protection .

Methyl 2,3-di-O-benzyl-α-D-glucopyranoside

Key Differences :

  • Protection Pattern : Benzyl groups at 2- and 3-OH, leaving 4- and 6-OH free.
  • Reactivity : The free 6-OH enhances solubility in polar solvents and allows for regioselective functionalization at C6. However, the unprotected 4-OH may lead to side reactions in acidic or oxidative conditions .
  • Applications : Useful for synthesizing 6-modified glucosides or as a glycosyl acceptor in 4-OH-specific couplings.

Synthetic Routes : Synthesized via partial benzylation, often requiring temporary protection (e.g., trityl at C6) to achieve selectivity .

Methyl 6-O-Benzoyl-2,3,4-tri-O-benzyl-α-D-glucopyranoside

Key Differences :

  • Protection Pattern : Benzoyl ester at C6 and benzyl ethers at 2, 3, and 4.
  • Reactivity : The benzoyl group at C6 is labile under basic conditions, enabling selective deprotection. This contrasts with the stability of benzyl ethers in the tri-O-benzyl compound .
  • Applications : Used in stepwise syntheses where sequential deprotection is required.

Spectral Comparison :

  • 13C NMR : A carbonyl signal (δ 165–170 ppm) for the benzoyl group distinguishes it from tri-O-benzyl analogs .

Benzyl 2,3,4-Tri-O-benzyl-β-D-glucopyranoside

Key Differences :

  • Anomeric Group: Benzyl glycoside instead of methyl.
  • Reactivity: The benzyl group at the anomeric position can be removed via hydrogenolysis, offering orthogonal deprotection strategies compared to methyl glycosides .
  • Applications: A versatile building block for synthesizing β-linked oligosaccharides with tunable anomeric reactivity.

Synthetic Notes: Synthesized in three steps via selective debenzylation-acetylation, highlighting the efficiency of benzyl protection in modular syntheses .

Methyl 2,3,4-Tri-O-benzyl-6-O-Trityl-α-D-glucopyranoside

Key Differences :

  • Protection Pattern : Trityl group at C6 and benzyl groups at 2, 3, and 4.
  • Reactivity : The bulky trityl group enhances steric hindrance at C6, reducing nucleophilic attack at this position. This contrasts with the tri-O-benzyl compound, where C6 is benzylated and less hindered .
  • Applications : Useful for synthesizing 6-deoxy sugars or introducing functional groups at C6 after trityl removal.

Biological Activity

Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside is a modified sugar compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside typically involves the benzylation of glucose derivatives. A common method includes the use of benzyl chloride in the presence of sodium hydride, which facilitates the selective protection of hydroxyl groups on the glucopyranose ring. This method has been optimized to yield high purity and yield of the desired product .

Biological Activities

Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside exhibits various biological activities that can be categorized as follows:

Antitumor Activity

Research indicates that compounds related to methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside possess significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various human cancer cell lines. For instance, a study demonstrated that related galloyl glucosides exhibited inhibition rates ranging from 64.2% to 92.9% against K562 and HeLa cells at concentrations of 100 μg/mL .

Cell Line Inhibition Rate (%) IC50 (μM)
K56264.2 - 92.917.2 - 124.7
HeLa64.2 - 92.917.2 - 124.7
HL-60VariesVaries

Antimicrobial Properties

Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside has also shown potential as an antimicrobial agent. Its derivatives have been tested against various pathogens with promising results in inhibiting bacterial biofilm formation and reducing bacterial viability . The compound's mechanism may involve disrupting bacterial cell membranes or interfering with essential metabolic processes.

Enzyme Inhibition

Studies have reported that this compound can act as an inhibitor for several enzymes, including α-glycosidase and acetylcholinesterase. These properties suggest potential applications in managing conditions like diabetes and Alzheimer's disease by modulating carbohydrate metabolism and neurotransmitter activity .

Case Studies

  • Anticancer Efficacy : A study conducted on galloyl glucosides related to methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside highlighted their ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting oncogenic signaling pathways such as STAT3 .
  • Antimicrobial Activity : In a comparative study of various phenolic compounds, methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside derivatives were found to significantly reduce biofilm formation in E. coli, showcasing their potential in developing new antimicrobial agents .

Chemical Reactions Analysis

Glycosylation Reactions

The compound serves as a glycosyl donor or acceptor in glycosylation reactions due to its three benzyl-protected hydroxyl groups. The remaining unprotected hydroxyl group (typically at C-4) participates in glycosidic bond formation.

Mechanism and Conditions :

  • Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or BF₃·Et₂O is used to activate glycosyl donors.

  • Stereochemical Outcome : The β-configuration of the glucopyranoside is retained due to neighboring-group participation from the C-2 benzyl group .

  • Example Reaction :

    Methyl 2 3 6 tri O benzyl D glucopyranoside+Galactosyl donorTMSOTfDisaccharide 1 4 linkage \text{Methyl 2 3 6 tri O benzyl D glucopyranoside}+\text{Galactosyl donor}\xrightarrow{\text{TMSOTf}}\text{Disaccharide 1 4 linkage }

    Yield: 65–75%.

Deprotection Reactions

Selective removal of benzyl groups is essential for further functionalization:

Hydrogenolysis :

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOAc/EtOH (1:1), 24 h.

  • Outcome : All benzyl groups are cleaved to yield methyl β-D-glucopyranoside with free hydroxyls at C-2, C-3, and C-6.

    Methyl 2 3 6 tri O benzyl D glucopyranosideH2/Pd CMethyl D glucopyranoside\text{Methyl 2 3 6 tri O benzyl D glucopyranoside}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Methyl D glucopyranoside}

    Yield: >90%.

Partial Deprotection :

  • Regioselectivity : Controlled acid hydrolysis (e.g., HCl in dioxane) selectively removes benzyl groups at C-2 or C-3, depending on steric accessibility .

Oxidation Reactions

The primary hydroxyl group (C-6) can be oxidized after deprotection:

TEMPO-Mediated Oxidation :

  • Conditions : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), NaClO, NaBr, pH 9–10.

  • Outcome : Converts C-6 hydroxyl to a carboxylic acid.

    Methyl D glucopyranosideTEMPO NaClOMethyl D glucuronic acid\text{Methyl D glucopyranoside}\xrightarrow{\text{TEMPO NaClO}}\text{Methyl D glucuronic acid}

    Yield: 80–85%.

Functional Group Modifications

Benzyl Group Substitution :

  • Electrophilic Aromatic Substitution : Nitration or bromination of benzyl rings under mild conditions (e.g., HNO₃/AcOH or Br₂/FeBr₃).

Enzymatic Transformations :

  • Glycosidase Activity : Acts as a substrate for β-glucosidases, cleaving the glycosidic bond to release glucose derivatives.

Regioselectivity and Steric Effects

The benzyl groups at C-2, C-3, and C-6 dictate reactivity:

  • C-4 Reactivity : The unprotected C-4 hydroxyl is the primary site for glycosylation due to reduced steric hindrance .

  • Steric Shielding : Benzyl groups at C-2 and C-3 hinder axial attack, favoring β-selectivity in glycosylation .

Q & A

Q. What are the common synthetic routes for Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside, and what critical steps ensure regioselective benzylation?

Synthesis typically begins with methyl β-D-glucopyranoside as the starting material. Sequential benzylation at the 2-, 3-, and 6-positions is achieved using benzyl bromide (BnBr) in the presence of a strong base (e.g., NaH) under anhydrous conditions. The 4-hydroxyl group is often temporarily protected with an acetyl or trityl group to direct benzylation to the desired positions. Key steps include:

  • Temporary protection : Acetylation at the 4-position using acetic anhydride to prevent undesired benzylation .
  • Benzylation : Controlled addition of BnBr with catalytic iodide (e.g., tetrabutylammonium iodide) to enhance reactivity .
  • Deprotection : Selective removal of the acetyl group under mild alkaline conditions (e.g., methanolic NH3) .
    Regioselectivity is confirmed via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry (MS) .

Q. How is the structural integrity of Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside validated in synthetic workflows?

Structural characterization relies on:

  • NMR spectroscopy : <sup>1</sup>H NMR distinguishes benzyl protons (δ 7.2–7.4 ppm) and anomeric proton (δ 4.5–5.5 ppm). <sup>13</sup>C NMR confirms benzyl carbons (δ 128–138 ppm) and glycosidic linkage .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 540.65 for C34H36O6) .
  • X-ray crystallography : For crystalline derivatives, bond angles and stereochemistry are validated .

Advanced Research Questions

Q. What strategies address low glycosylation yields when using Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside as a glycosyl donor?

Low yields often stem from steric hindrance from benzyl groups. Solutions include:

  • Superarming donors : Introduce electron-withdrawing groups (e.g., 2-O-benzoyl) to enhance leaving-group ability, improving reactivity in Koenigs-Knorr or trichloroacetimidate methods .
  • Catalysis : Use Lewis acids like BF3·Et2O to stabilize oxocarbenium intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How is this compound applied in stereoselective oligosaccharide synthesis?

As a key intermediate, it enables:

  • Branching points : The free 4-OH group serves as a site for further glycosylation. For example, coupling with a thioglycoside acceptor under NIS/AgOTf conditions yields branched oligosaccharides .
  • Orthogonal protection : Benzyl groups are stable under acidic/basic conditions, allowing sequential deprotection for multi-step syntheses .

Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., unexpected β/α ratios)?

  • Kinetic vs. thermodynamic control : Monitor reactions via TLC and <sup>1</sup>H NMR to track intermediate formation. β-selectivity often arises from anomeric effect stabilization, while α-products may form under thermodynamic control .
  • Solvent effects : Polar aprotic solvents (e.g., CH2Cl2) favor β-linkages, while less polar solvents (e.g., toluene) may increase α-anomer formation .

Q. How is Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside used to study glycosidase enzyme mechanisms?

  • Inhibitor studies : The benzyl-protected derivative acts as a non-hydrolyzable substrate analog to probe active-site interactions in glycosidases .
  • Fluorescent tagging : Introduce probes (e.g., dansyl groups) at the 4-position to monitor enzyme binding via fluorescence quenching .

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